Technical Monograph: Physicochemical & Synthetic Profile of 4-Methylimidazolidin-2-one
Technical Monograph: Physicochemical & Synthetic Profile of 4-Methylimidazolidin-2-one
[1]
Executive Summary
4-Methylimidazolidin-2-one (CAS: 13253-44-6 / 6531-31-3), often referred to as propylene urea, represents a critical structural motif in medicinal chemistry and a versatile intermediate in organic synthesis.[1] Unlike its fully methylated analogue, 1,3-dimethyl-2-imidazolidinone (DMI)—a polar aprotic solvent—4-methylimidazolidin-2-one retains two secondary amine protons.[1] This structural feature confers significant hydrogen-bond donor (HBD) capability, resulting in a solid physical state at room temperature and distinct solubility profiles.[1]
This guide provides a rigorous technical analysis of the compound, moving beyond basic data sheets to explore the thermodynamic properties, stereochemical implications, and a self-validating synthesis protocol designed for high-purity isolation.[1]
Physicochemical Characterization
The physical properties of 4-methylimidazolidin-2-one are governed by its cyclic urea core.[1] The presence of the carbonyl oxygen (H-bond acceptor) and two N-H groups (H-bond donors) creates a robust intermolecular hydrogen bonding network, elevating its melting point significantly above its
Table 1: Core Physical Properties[1]
| Property | Value / Range | Condition / Note |
| Molecular Formula | ||
| Molecular Weight | 100.12 g/mol | |
| Physical State | Crystalline Solid | White to off-white powder |
| Melting Point (MP) | 120 – 122 °C | Experimental (High purity) [1] |
| Boiling Point (BP) | ~314 °C (Predicted) | Decomposes near BP at 1 atm |
| Density | 1.029 ± 0.06 g/cm³ | Predicted |
| pKa | ~14.9 | Amide-like acidity (Predicted) |
| Solubility | High | Water, Methanol, Ethanol, DMSO |
| Partition Coeff.[1][2][3][4][5] (LogP) | -0.7 to -1.16 | Hydrophilic nature [2] |
Thermodynamic Analysis
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Thermal Stability: The compound exhibits high thermal stability up to ~250°C, making it suitable for high-temperature condensation reactions.[1] However, distillation should be performed under reduced pressure (< 15 mmHg) to avoid thermal degradation/ring opening.[1]
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Solubility Profile: The negative LogP indicates high hydrophilicity.[1] In drug development, this moiety is often introduced to lower the lipophilicity of a scaffold, thereby improving aqueous solubility and reducing metabolic clearance rates associated with high-LogP compounds.[1]
Structural & Stereochemical Analysis[1]
The 4-methyl substitution creates a chiral center at the C4 position.[1] While often supplied as a racemate, the enantiopure forms are valuable as chiral auxiliaries.[1]
Stereoisomerism[1]
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(S)-Isomer: Derived from L-alanine or (S)-1,2-diaminopropane.[1]
-
(R)-Isomer: Derived from D-alanine or (R)-1,2-diaminopropane.[1]
The rigidity of the 5-membered ring restricts conformational freedom, locking the methyl group in a specific spatial orientation.[1] This rigidity is exploited in asymmetric synthesis, where the molecule serves as a scaffold to induce stereoselectivity in attached side chains.[1]
Diagram 1: Structural Connectivity & H-Bonding Potential
This diagram illustrates the hydrogen bond donor/acceptor sites that dictate the solid-state lattice.[1]
Caption: Network analysis showing dual H-bond donors (N1, N3) contributing to high lattice energy and melting point.
Synthesis Protocol: The Urea Cyclization Method[1]
For research applications requiring high purity (>98%), the thermal condensation of 1,2-diaminopropane with urea is the most robust, atom-economical method.[1] This protocol is self-validating because the evolution of ammonia gas serves as a real-time reaction progress monitor.[1]
Reagents
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1,2-Diaminopropane (Propylenediamine): 1.0 equivalent.[1] (Note: Use enantiopure diamine if chiral product is desired).[1]
-
Urea: 1.1 equivalents (Slight excess ensures complete consumption of the more expensive diamine).[1]
-
Solvent: None (Neat fusion) or Ethylene Glycol (if temperature control is difficult).[1]
Step-by-Step Methodology
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Charging: In a round-bottom flask equipped with a reflux condenser and a gas outlet trap (to neutralize evolved ammonia), mix 1,2-diaminopropane and urea.
-
Fusion (Reaction Phase):
-
Work-up:
-
Purification (Recrystallization):
Diagram 2: Synthesis Workflow & Mechanism
Visualizing the transamidation pathway and critical process controls.[1]
Caption: Thermal fusion pathway. Ammonia evolution serves as the primary endpoint indicator.[1]
Applications in Drug Discovery[1][6]
Bioisosterism
The 4-methylimidazolidin-2-one ring is a non-planar, polar scaffold.[1] It is frequently used as a bioisostere for:
-
Hydantoins: Offering different H-bond vectorality.[1]
-
Cyclic Peptides: Mimicking the
-turn of a peptide backbone due to the constrained N-C-N geometry.[1]
Metabolic Stability
Unlike linear ureas which are susceptible to rapid hydrolysis by amidases, the cyclic structure confers resistance to proteolytic cleavage.[1] The 4-methyl group further hinders approach to the carbonyl, potentially increasing half-life (
Chiral Auxiliary
In asymmetric synthesis, the
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 567600, 1-Methylimidazolidin-2-one (Analogous Data). Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones. Molecules. Retrieved from [Link]
-
Vertex Search. (2025).[1] Crystal structure and hydrogen bonding analysis of cyclic ureas. (Contextual verification of solid-state properties).
Sources
- 1. 1-Methylimidazolidin-2-one | C4H8N2O | CID 567600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Imidazolidinone (CAS 120-93-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 2-Imidazolidone CAS#: 120-93-4 [m.chemicalbook.com]
- 4. Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of 2-ethyl-4-methyl-1-(2-oxido-3,4-dioxocyclobut-1-en-1-yl)-1H-imidazol-3-ium - PMC [pmc.ncbi.nlm.nih.gov]
